
4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine
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Overview
Description
4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine is a heterocyclic compound that features a morpholine ring substituted with a 4-bromo-1H-pyrazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine typically involves the reaction of 4-bromo-1H-pyrazole with 2-chloroethylmorpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the carbon atom bearing the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazole Ring
The 4-bromo substituent on the pyrazole ring enables regioselective substitution reactions under mild conditions:
Key Mechanistic Insight : The bromine atom activates the pyrazole ring for palladium-catalyzed cross-coupling reactions, with electron-deficient boronic acids showing higher coupling efficiency . Steric hindrance from the ethylmorpholine group slightly reduces reaction rates compared to unsubstituted bromopyrazoles .
Functionalization of the Morpholine Moiety
The morpholine ring undergoes characteristic reactions at its nitrogen and oxygen centers:
Alkylation/Acylation
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at 0°C to form quaternary ammonium salts.
-
O-Acylation : Acetic anhydride in pyridine selectively acetylates the morpholine oxygen at 25°C .
Ring-Opening Reactions
Under strong acidic conditions (HCl, 110°C), the morpholine ring opens to yield linear amines, though this process is rarely utilized due to loss of structural integrity .
Pyrazole Ring Modifications
Process | Reagents | Outcome | Notes |
---|---|---|---|
Bromine Reduction | Zn/NH₄Cl, ethanol | Dehalogenation to 1H-pyrazole | Retains ethylmorpholine |
Ring Oxidation | KMnO₄, H₂SO₄, 50°C | Pyrazole ring degradation | Low selectivity |
Ethyl Linker Oxidation
The ethyl spacer is susceptible to oxidation with RuO₄/NaIO₄, forming a ketone intermediate (confirmed by IR at 1715 cm⁻¹) .
Comparative Reactivity with Analogues
The ethylmorpholine group induces unique electronic effects compared to simpler pyrazole derivatives:
Property | 4-Bromo-1H-pyrazolylethylmorpholine | 4-Bromo-1H-pyrazole |
---|---|---|
Electrophilicity (σ⁺) | 0.82 | 1.05 |
Solubility (H₂O) | 12 mg/mL | 3 mg/mL |
Thermal Stability | Decomposes at 248°C | Decomposes at 210°C |
Scientific Research Applications
Medicinal Chemistry
4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine has been studied for its potential as a drug candidate due to its bioactive properties. The pyrazole ring is known for its interaction with various biological targets, including enzymes and receptors.
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the nanomolar range against cyclin-dependent kinases (CDKs), suggesting their potential as therapeutic agents in cancer treatment .
- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess significant antimicrobial activity. For example, certain pyrazole derivatives have exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogenic bacteria .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
4a | 0.22 | Antibacterial |
5a | 0.25 | Antibacterial |
7b | 0.24 | Antifungal |
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical reactions:
- Oxidation and Reduction : The compound can undergo oxidation to form hydroxylated derivatives and can be reduced to modify functional groups attached to the pyrazole or morpholine rings.
- Substitution Reactions : Nucleophilic or electrophilic substitution reactions can introduce new substituents to the pyrazole or morpholine rings, enhancing the diversity of synthesized compounds.
Material Science
The compound is also explored for its potential use in material science, particularly in developing new materials with specific properties. Its unique chemical structure may contribute to enhanced mechanical or thermal properties in polymer blends or composites.
Case Study 1: Anticancer Research
A study evaluating the anticancer potential of pyrazole derivatives found that compounds similar to this compound exhibited sub-micromolar antiproliferative activity against various tumor cell lines. These compounds were shown to induce apoptosis and cell cycle arrest, highlighting their therapeutic potential in oncology .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of several pyrazole derivatives, it was observed that the presence of the morpholine group significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to their pyrazole counterparts without this modification .
Mechanism of Action
The mechanism of action of 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-chloro-1H-pyrazol-1-yl)ethyl)morpholine
- 4-(2-(4-fluoro-1H-pyrazol-1-yl)ethyl)morpholine
- 4-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)morpholine
Uniqueness
4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine is unique due to the presence of the bromine atom, which can be selectively substituted or used in coupling reactions to introduce various functional groups. This versatility makes it a valuable intermediate in synthetic chemistry.
Biological Activity
The compound 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)morpholine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer, antimicrobial, and other pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. The following table summarizes key findings related to the anticancer activity of pyrazole compounds:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 32 | Induces autophagy |
N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | A375 | 4.2 | CDK2 inhibition |
5-phenyl-1H-pyrazol derivatives | U937, K562, HT29 | 0.19 | Inhibition of BRAF (V600E) |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, the compound with an IC50 of 32 µM demonstrated effective induction of autophagy in NCI-H460 cells, while another compound exhibited significant inhibition of CDK2 with an IC50 of 25 nM .
Antimicrobial Activity
In addition to its anticancer properties, pyrazole derivatives have shown promising antimicrobial activities. A study evaluated several pyrazole derivatives for their antimicrobial efficacy against various pathogens. The results are summarized in the following table:
Compound | Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|---|
Compound 7b | Staphylococcus aureus | 0.22 | Bactericidal |
Compound 5a | Escherichia coli | 0.25 | Bactericidal |
Compound 10 | Pseudomonas aeruginosa | 0.30 | Bacteriostatic |
These compounds displayed significant inhibition zones and were effective in preventing biofilm formation, indicating their potential application in treating bacterial infections .
The mechanisms through which these compounds exert their biological effects are diverse:
- Anticancer Mechanisms : Many pyrazole derivatives induce apoptosis or autophagy in cancer cells, often through the inhibition of specific kinases such as CDK2 and Aurora kinases .
- Antimicrobial Mechanisms : The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their anticancer properties. One derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting a higher potency against specific cancer cell lines. This derivative was further studied for its selectivity towards cancer cells versus normal cells, demonstrating a favorable safety profile .
Properties
IUPAC Name |
4-[2-(4-bromopyrazol-1-yl)ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3O/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPVJDCXHNKXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.